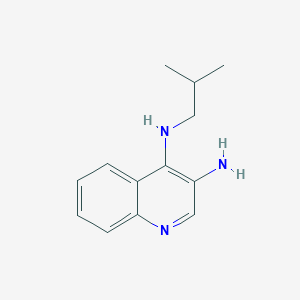
N4-Isobutylchinolin-3,4-diamin
Übersicht
Beschreibung
N4-Isobutylquinoline-3,4-diamine, also known as IBQ, is a synthetic compound that belongs to the class of quinoline derivatives . It is a pale yellow, crystalline solid that is soluble in water and ethanol . The molecular formula of N4-Isobutylquinoline-3,4-diamine is C13H17N3 and it has a molecular weight of 215.29 g/mol .
Molecular Structure Analysis
The IUPAC name of N4-Isobutylquinoline-3,4-diamine is 4-N-(2-methylpropyl)quinoline-3,4-diamine . The InChI code is InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) . The Canonical SMILES is CC(C)CNC1=C(C=NC2=CC=CC=C21)N .
Physical And Chemical Properties Analysis
The computed properties of N4-Isobutylquinoline-3,4-diamine include a molecular weight of 215.29 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 215.142247555 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
N4-Isobutylchinolin-3,4-diamin: wird als hochwertiger Referenzstandard in der pharmazeutischen Prüfung eingesetzt . Es dient als Referenz für die analytische Entwicklung, Methodenvalidierung sowie Stabilitäts- und Freigabeprüfungen. So wird sichergestellt, dass Medikamente die höchsten Qualitätsstandards erfüllen, bevor sie an die Verbraucher gelangen.
Antivirale Forschung
Diese Verbindung steht in Beziehung zu Imiquimod, einem Immunmodulator, der bei antiviralen Behandlungen eingesetzt wird . Es wird untersucht, ob es als Verunreinigungsstandard bei der Entwicklung von antiviralen Medikamenten, insbesondere für Hauterkrankungen, eingesetzt werden kann.
Dermatologie
In der dermatologischen Forschung wird This compound aufgrund seiner Verbindung zu Imiquimod, das zur Behandlung von aktinischer Keratose, oberflächlichem Basalzellkarzinom und externen Genitalwarzen eingesetzt wird, für seine Anwendung bei der Behandlung verschiedener Hauterkrankungen untersucht .
Wirkmechanismus
Target of Action
N4-Isobutylquinoline-3,4-diamine is a synthetic compound that has shown promising results in various biomedical applications . It has been found to exhibit potent anticancer activity, making it a promising candidate for cancer therapy . The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells .
Mode of Action
It is known that the compound interacts with its targets in the cancer cells, leading to inhibition of their growth
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell proliferation and survival
Result of Action
The primary result of N4-Isobutylquinoline-3,4-diamine’s action is the inhibition of cancer cell growth
Eigenschaften
IUPAC Name |
4-N-(2-methylpropyl)quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKIQOIIMSWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461621 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99010-09-0 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

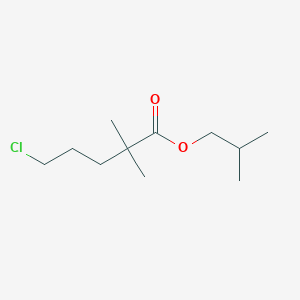
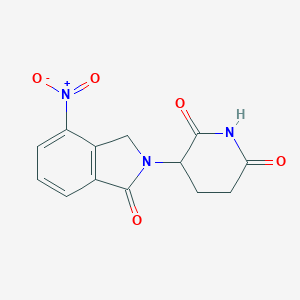

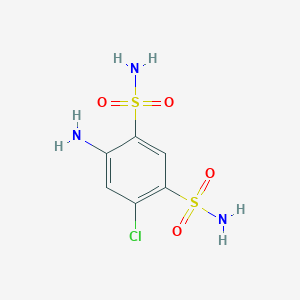
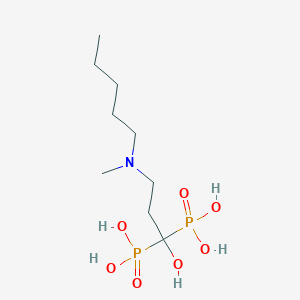
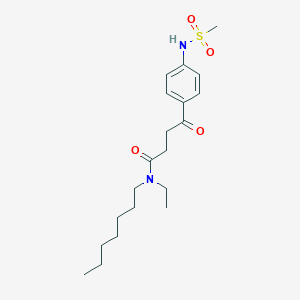


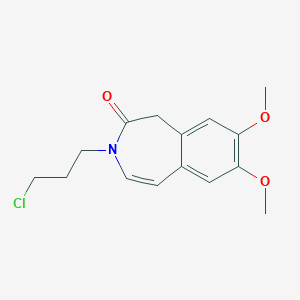



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
